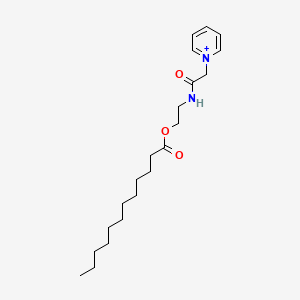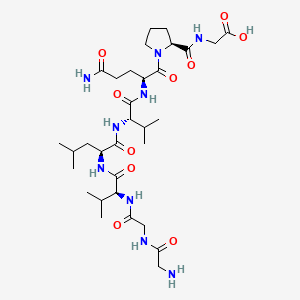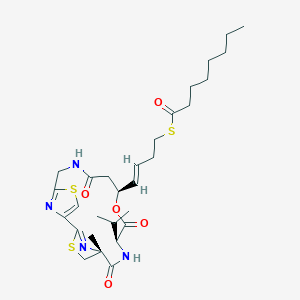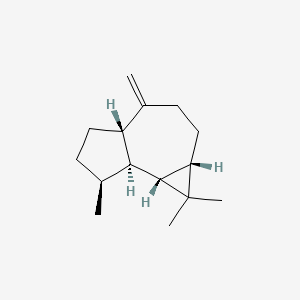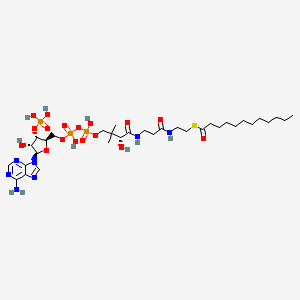
月桂酰辅酶A
描述
Lauroyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of lauric (dodecanoic) acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a dodecanoic acid. It is a conjugate acid of a lauroyl-CoA(4-).
Lauroyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Lauroyl-coa is a natural product found in Homo sapiens with data available.
lauroyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.
科学研究应用
月桂酰辅酶A在科学研究中的应用
This compound,也称为this compound,是一种参与多种代谢过程的中链脂肪酰辅酶A。以下是重点介绍其在科学研究中的独特应用的详细部分:
脂类代谢和生物合成: this compound在脂类代谢中起着至关重要的作用,它是脂类生物合成中的中间体。 它参与脂解活性增加的分解代谢过程,导致中性脂含量降低 .
蛋白质相互作用的底物: 它作为 FAM34A 等特定蛋白质的底物,并且是萤火虫荧光素酶的产物,表明其在生物系统中的酶促反应中的重要性 .
脂肪酸氧化(FAO): 在 FAO 过程中,this compound 参与脂肪酸的活化和随后的分解,这对于细胞内的能量产生至关重要 .
酮体生成: 在 FAO 期间,this compound 可以转化为酮体,酮体是肝脏以外组织的重要能量来源 .
全身脂类稳态: this compound 还与调节全身脂类稳态有关,它通过影响脂蛋白的成熟和分泌到循环中 .
酰基的定量和发现: 它在脂肪酸生物合成中的核心作用使其成为脂类代谢定量分析的关键分子,有助于理解细胞内的酰基动力学 .
作用机制
Lauroyl-CoA, also known as Dodecanoyl-Coenzyme A or C12-CoA, is a medium-chain fatty acyl-CoA that plays a crucial role in lipid metabolism .
Target of Action
Lauroyl-CoA primarily targets enzymes involved in lipid metabolism. It acts as a substrate for Long chain fatty acyl-CoA synthetase and FAM34A proteins . These enzymes play a vital role in the breakdown of complex fatty acids and intermediary metabolism .
Mode of Action
Lauroyl-CoA interacts with its targets by serving as an acyl group carrier . It is involved in the formation of fatty acyl-CoA through a two-step process proceeding via an intermediate in lipid metabolism . This interaction results in changes in the functionality of the targeted enzymes, thereby influencing lipid biosynthesis and fatty acid transport .
Biochemical Pathways
Lauroyl-CoA is involved in the β-oxidation pathway, a repetitive four-step sequence of reactions that leads to the degradation of fatty acids . Each passage along this pathway results in the cleavage of an acetyl group from the end of the fatty-acid chain . As each acetyl group is produced, it enters the citric acid cycle and is further degraded .
Pharmacokinetics
It is known that lauroyl-coa is used as an intermediate in lipid metabolism, suggesting that it is metabolized in the body .
Result of Action
The action of Lauroyl-CoA results in the production of acetyl-CoA, a crucial molecule in metabolism . The levels of lauroyl-CoA and its direct downstream products increase after certain treatments, indicating its role in metabolic reactions .
Action Environment
The action, efficacy, and stability of Lauroyl-CoA can be influenced by various environmental factors. For instance, the storage temperature of Lauroyl-CoA is recommended to be −20°C , suggesting that temperature can affect its stability.
生化分析
Biochemical Properties
Lauroyl coenzyme A is a substrate for various enzymes, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs . This process is essential for breaking down fatty acids into acetyl-CoA, allowing the production of energy from fats . The specific MCAD activity of the wild type using Lauroyl-CoA as substrate is approximately 25% of that with decanoyl-CoA .
Cellular Effects
In the cellular context, Lauroyl coenzyme A influences cell function by participating in fatty acid metabolism. It is involved in the first step of mitochondrial beta-oxidation, a process that is especially relevant in times of higher energy demand through physical exercise or during infectious diseases . This process can lead to symptoms such as hypoglycemia, hepatomegaly, or, in severe cases, lethal liver failure if disrupted .
Molecular Mechanism
Lauroyl coenzyme A exerts its effects at the molecular level primarily through its role in the enzymatic process of beta-oxidation. It serves as a substrate for the enzyme MCAD, which removes one hydrogen from C-2 and C-3 of the straight-chain fatty acyl-CoA thioester, resulting in the formation of trans-2-enoyl-CoA . This is the first step in the beta-oxidation of medium-chain fatty acids .
Metabolic Pathways
Lauroyl coenzyme A is involved in the metabolic pathway of mitochondrial beta-oxidation of long-chain saturated fatty acids . This pathway is responsible for breaking down fatty acids into acetyl-CoA, which can then be used in the citric acid cycle to produce energy .
Subcellular Localization
Lauroyl coenzyme A is involved in mitochondrial beta-oxidation, suggesting that it is localized within the mitochondria . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
属性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXGHLSVALICC-GMHMEAMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211483 | |
| Record name | Lauroyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lauroyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6244-92-4 | |
| Record name | Lauroyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6244-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauroyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lauroyl-CoA influence fatty acid biosynthesis?
A1: Lauroyl-CoA can stimulate fatty acid biosynthesis by activating acetyl-coenzyme A carboxylase, a key regulatory enzyme in the pathway. [] This activation leads to increased production of malonyl-CoA, a substrate for fatty acid elongation. []
Q2: What role does lauroyl-CoA play in fatty acid elongation?
A2: Lauroyl-CoA serves as a primer substrate for fatty acid elongation systems, particularly in microorganisms. [] These systems utilize lauroyl-CoA and malonyl-CoA to synthesize longer-chain fatty acids. [, ]
Q3: Can lauroyl-CoA be metabolized through β-oxidation?
A3: Yes, lauroyl-CoA is a substrate for β-oxidation, primarily within peroxisomes. [, , ] Peroxisomal lauroyl-CoA oxidase, a key enzyme in this pathway, catalyzes the oxidation of lauroyl-CoA. [, , ]
Q4: What are the implications of lauroyl-CoA metabolism in transgenic plants?
A4: In transgenic oil-seed rape expressing lauroyl–acyl carrier protein thioesterase, lauroyl-CoA metabolism is altered. This alteration leads to increased lauroyl-CoA oxidase activity and induction of β-oxidation and the glyoxylate cycle. []
Q5: What is the molecular formula and weight of lauroyl-CoA?
A5: The molecular formula of lauroyl-CoA is C36H62N7O17P3S. Its molecular weight is 926.87 g/mol.
Q6: Is there any spectroscopic data available for lauroyl-CoA?
A6: While the provided research doesn't delve into detailed spectroscopic analysis, studies often utilize techniques like mass spectrometry to identify and quantify lauroyl-CoA and its derivatives. [, , ]
Q7: How does lauroyl-CoA behave under different experimental conditions?
A7: The research highlights the importance of factors like pH, temperature, and presence of cofactors in influencing lauroyl-CoA’s activity in enzymatic reactions. [, , , ]
Q8: What enzymes utilize lauroyl-CoA as a substrate?
A8: Lauroyl-CoA serves as a substrate for various enzymes including: - Acyl-CoA oxidases (specifically lauroyl-CoA oxidase) [, , ] - Acyl-CoA:lysophosphatidylglycerol acyltransferases (LPGATs) [] - Diacylglycerol acyltransferases (DGATs) [, ] - Fatty acyl-CoA reductases [] - α-Oxoamine synthases []
Q9: How does the chain length of the acyl-CoA substrate influence enzyme activity?
A9: Research demonstrates that enzymes often exhibit chain length specificity. For instance, some acyl-CoA oxidases show higher activity with lauroyl-CoA compared to longer-chain acyl-CoAs. [] Similarly, certain lysophosphatidate acyltransferases display distinct preferences for lauroyl-CoA over other acyl-CoAs. [, , , ]
Q10: Have computational methods been applied to study lauroyl-CoA interactions?
A10: While the provided research primarily focuses on experimental approaches, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to investigate lauroyl-CoA's interactions with enzymes and other biomolecules. These methods can provide valuable insights into binding affinities, structural dynamics, and reaction mechanisms.
Q11: How do structural modifications of lauroyl-CoA affect its activity?
A11: Modifying the acyl chain length significantly influences lauroyl-CoA’s interaction with enzymes, affecting substrate binding and catalytic activity. [, , ] For example, substituting lauroyl-CoA with palmitoyl-CoA or removing the 3′-phosphate group from CoA can alter the binding affinity and catalytic efficiency of enzymes like myristoyl-CoA:protein N-myristoyltransferase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



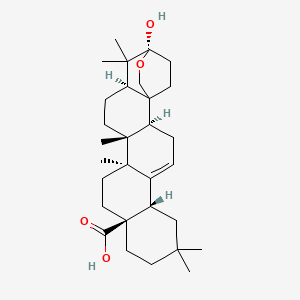
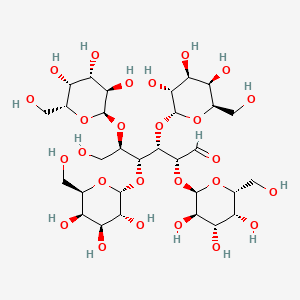

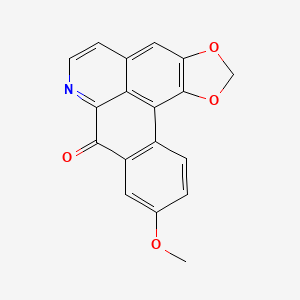
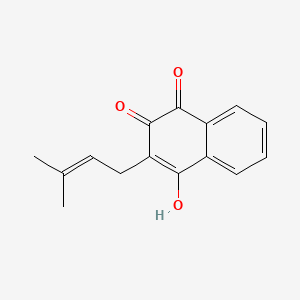
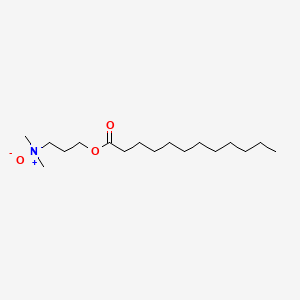

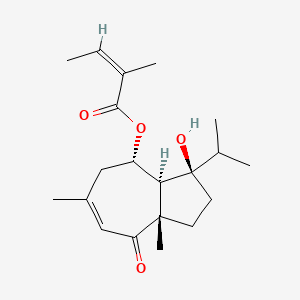
![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)
